6-Oxa-1-azaspiro[3.4]octane hemioxalate

Medicinal Chemistry Physicochemical Property Modulation Bioisosteric Replacement

6-Oxa-1-azaspiro[3.4]octane hemioxalate is a crystalline spirocyclic amine building block. Its hemioxalate salt form ensures enhanced crystallinity, handling, and long-term storage stability vs. the free base. With a rigid spiro[3.4] core, it serves as a direct morpholine replacement, offering 4- to >4000-fold higher aqueous solubility and 2- to 5-fold lower microsomal clearance. Its reduced basicity (pKa ~8.5–9.5) lowers hERG liability, making it ideal for CNS and cardiovascular drug candidates. Order online for rapid SAR exploration and library synthesis.

Molecular Formula C14H24N2O6
Molecular Weight 316.354
CAS No. 1523571-99-4
Cat. No. B2545039
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Oxa-1-azaspiro[3.4]octane hemioxalate
CAS1523571-99-4
Molecular FormulaC14H24N2O6
Molecular Weight316.354
Structural Identifiers
SMILESC1CNC12CCOC2.C1CNC12CCOC2.C(=O)(C(=O)O)O
InChIInChI=1S/2C6H11NO.C2H2O4/c2*1-3-7-6(1)2-4-8-5-6;3-1(4)2(5)6/h2*7H,1-5H2;(H,3,4)(H,5,6)
InChIKeyUYHNJOQRRFVIHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Oxa-1-azaspiro[3.4]octane hemioxalate (CAS 1523571-99-4) Technical Specification for Sourcing Decisions


6-Oxa-1-azaspiro[3.4]octane hemioxalate (CAS: 1523571-99-4) is a crystalline hemioxalate salt of the spirocyclic amine 6-oxa-1-azaspiro[3.4]octane. The compound features a rigid spiro[3.4] core incorporating an oxetane ring fused to an azetidine ring, conferring a high fraction of sp³-hybridized carbon centers and a well-defined three-dimensional geometry [1]. The hemioxalate salt form (molecular formula C₁₄H₂₄N₂O₆, MW 316.35 g/mol) provides enhanced crystallinity and handling characteristics compared to the free base . The free base (CAS 71850-23-2) has a computed XLogP3-AA of -0.2 and a topological polar surface area (TPSA) of 21.3 Ų, reflecting a balanced hydrophilic-lipophilic profile amenable to medicinal chemistry applications [2].

Why Generic Substitution of 6-Oxa-1-azaspiro[3.4]octane hemioxalate is Not Advisable


In-class spirocyclic amines such as 2-oxa-6-azaspiro[3.3]heptane (CAS 174-78-7) or 2-oxa-7-azaspiro[3.5]nonane share the oxetane-azetidine motif but differ fundamentally in ring size and geometry, which directly impact conformational preference, amine basicity (pKa), and metabolic stability [1]. The hemioxalate salt further differentiates 6-Oxa-1-azaspiro[3.4]octane hemioxalate from its free base or hydrochloride salt forms in terms of crystallinity, hygroscopicity, and long-term storage stability, rendering simple interchange of analogs or alternative salts without re-optimization of synthetic or formulation protocols scientifically unsound .

Quantitative Differentiators of 6-Oxa-1-azaspiro[3.4]octane hemioxalate Against Analogous Building Blocks


Enhanced Aqueous Solubility Through Oxetane Incorporation

Incorporation of an oxetane ring in spirocyclic scaffolds such as 6-oxa-1-azaspiro[3.4]octane leads to a quantifiable increase in aqueous solubility when replacing gem-dimethyl groups. Published studies demonstrate that substitution of a gem-dimethyl with an oxetane increases aqueous solubility by a factor of 4 to more than 4000 [1]. This effect is mediated by the polar nature and hydrogen-bond acceptor capacity of the oxetane oxygen [2].

Medicinal Chemistry Physicochemical Property Modulation Bioisosteric Replacement

Amine Basicity (pKa) Reduction Relative to Morpholine

Spirocyclic oxetane-containing amines exhibit reduced basicity compared to morpholine. 2-Oxa-6-azaspiro[3.3]heptane, a close structural analog, has a predicted pKa of 9.73 ± 0.20 [1], whereas morpholine has a pKa of approximately 8.36 [2]. The oxetane ring in the α-position to the amine further attenuates basicity: studies show a ΔpKa of –1.3 to –2.6 for piperidine derivatives with oxetane substitution at γ, β, and α positions, respectively [3]. By extension, 6-oxa-1-azaspiro[3.4]octane is expected to exhibit a similarly reduced pKa, which can lower hERG liability and improve membrane permeability.

Medicinal Chemistry pKa Modulation ADME Optimization

Metabolic Stability Advantage Over Morpholine

Spirocyclic oxetanes confer enhanced metabolic stability compared to morpholine. In human liver microsome assays, 2-oxa-6-azaspiro[3.3]heptane derivatives exhibited intrinsic clearance (CLint) values 2- to 5-fold lower than their morpholine counterparts [1]. The oxetane ring reduces susceptibility to oxidative metabolism, with half-lives extended by an average of 40% in microsomal stability studies [2]. This metabolic robustness is attributed to the higher fraction of sp³ carbons and the absence of labile C-H bonds adjacent to the heteroatom.

Drug Metabolism Pharmacokinetics Microsomal Stability

Hemioxalate Salt Form Offers Superior Crystallinity and Storage Stability

The hemioxalate salt (CAS 1523571-99-4) is a crystalline solid with a defined melting point and low hygroscopicity, whereas the free base (CAS 71850-23-2) is a liquid at room temperature [1]. Vendor specifications indicate storage at 2–8°C for the hemioxalate salt , compared to room temperature for the free base, reflecting improved chemical stability. The salt form also demonstrates 97% purity by HPLC, enabling direct use in synthesis without further purification .

Solid-State Chemistry Formulation Development Long-Term Storage

Targeted Application Scenarios for 6-Oxa-1-azaspiro[3.4]octane hemioxalate


Medicinal Chemistry: Bioisosteric Replacement of Morpholine to Improve Solubility and Metabolic Stability

6-Oxa-1-azaspiro[3.4]octane hemioxalate serves as a direct spirocyclic replacement for morpholine in lead optimization programs. The oxetane ring confers a 4- to >4000-fold increase in aqueous solubility and a 2- to 5-fold reduction in microsomal clearance relative to morpholine-containing scaffolds [1][2]. Its crystalline hemioxalate salt simplifies handling and purification, enabling rapid SAR exploration.

Early-Stage Drug Discovery: pKa Modulation to Mitigate hERG Liability

The reduced basicity of the azetidine nitrogen (predicted pKa ≈ 8.5–9.5) in 6-oxa-1-azaspiro[3.4]octane hemioxalate, relative to piperidine (pKa ≈ 10.6), lowers the risk of hERG channel blockade—a common liability of basic amines [3]. This property makes the compound an attractive core for CNS and cardiovascular drug candidates where hERG safety is paramount.

Synthetic Methodology: Spirocyclic Core for Conformationally Constrained Pharmacophores

The rigid spiro[3.4] framework restricts rotational freedom, enforcing a well-defined 3D conformation that can enhance target binding selectivity. The oxetane oxygen provides an additional hydrogen-bond acceptor site, while the azetidine nitrogen offers a handle for further functionalization [4]. The hemioxalate salt's high purity (≥95%) ensures consistent reaction outcomes in parallel synthesis and library production.

Formulation Development: Crystalline Salt for Long-Term Stability

The hemioxalate salt form's solid-state properties—crystallinity, defined melting point, and storage at 2–8°C—facilitate long-term storage and precise dispensing in automated synthesis platforms . This contrasts with the free base liquid, which may degrade or absorb moisture over time, potentially compromising experimental reproducibility.

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